5-Tert-butyl-2-ethoxyphenylboronic acid
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Overview
Description
5-Tert-butyl-2-ethoxyphenylboronic acid: is an organoboron compound with the molecular formula C12H19BO3 . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with tert-butyl and ethoxy groups. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-2-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-tert-butyl-2-ethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Tert-butyl-2-ethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic conditions, to yield the corresponding aryl compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium(II) acetate), base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), and bis(pinacolato)diboron.
Oxidation: Hydrogen peroxide or sodium perborate as oxidizing agents.
Protodeboronation: Acidic conditions, such as hydrochloric acid or sulfuric acid.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Protodeboronation: Corresponding aryl compound.
Scientific Research Applications
5-Tert-butyl-2-ethoxyphenylboronic acid has diverse applications in scientific research, including:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, contributing to the development of new drugs.
Material Science: It is employed in the preparation of functional materials, such as polymers and liquid crystals, due to its ability to form stable carbon-boron bonds.
Biological Research: The compound is used in the development of boron-containing biomolecules for applications in boron neutron capture therapy (BNCT) and as enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-ethoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
5-Tert-butyl-2-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxyphenylboronic acid: Lacks the tert-butyl group, making it less sterically hindered.
Phenylboronic acid: Simplest boronic acid derivative without any substituents on the phenyl ring.
Uniqueness: 5-Tert-butyl-2-ethoxyphenylboronic acid is unique due to the presence of both tert-butyl and ethoxy groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in cases where steric and electronic factors play a crucial role .
Properties
IUPAC Name |
(5-tert-butyl-2-ethoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-5-16-11-7-6-9(12(2,3)4)8-10(11)13(14)15/h6-8,14-15H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPSEIACDGNHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681563 |
Source
|
Record name | (5-tert-Butyl-2-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-13-7 |
Source
|
Record name | B-[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-tert-Butyl-2-ethoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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